molecular formula C28H26N2O2 B2405982 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone CAS No. 1904210-67-8

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2405982
CAS No.: 1904210-67-8
M. Wt: 422.528
InChI Key: AXLUICYOMOKWFW-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a heterocyclic ketone featuring a piperidine ring substituted with a quinolin-8-yloxy group at the 4-position and an ethanone moiety bearing two phenyl groups at the 2-position.

Properties

IUPAC Name

2,2-diphenyl-1-(4-quinolin-8-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O2/c31-28(26(21-9-3-1-4-10-21)22-11-5-2-6-12-22)30-19-16-24(17-20-30)32-25-15-7-13-23-14-8-18-29-27(23)25/h1-15,18,24,26H,16-17,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLUICYOMOKWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation

Benzene derivatives undergo acylation using α-keto acid chlorides in the presence of Lewis acids (e.g., AlCl3). For example:
$$ \text{2 PhH} + \text{ClC(O)CH}2\text{Cl} \xrightarrow{\text{AlCl}3} \text{Ph}2\text{C(O)CH}3 + 2 \text{HCl} $$
This method yields 2,2-diphenylethanone in moderate yields (50–70%) but requires careful control of stoichiometry to avoid over-acylation.

Grignard Reaction

A two-step approach involving:

  • Formation of a benzophenone imine:
    $$ \text{Ph}2\text{C=O} + \text{NH}2\text{OH} \rightarrow \text{Ph}_2\text{C=NOH} $$
  • Reduction to the primary amine followed by oxidation to the ketone:
    $$ \text{Ph}2\text{C=NOH} \xrightarrow{\text{LiAlH}4} \text{Ph}2\text{CHNH}2 \xrightarrow{\text{KMnO}4} \text{Ph}2\text{C(O)CH}_3 $$
    This route offers higher regioselectivity (>85%) but involves hazardous reagents.

Synthesis of 4-(Quinolin-8-yloxy)piperidine

The 4-(quinolin-8-yloxy)piperidine fragment is constructed through etherification or C–O coupling .

Nucleophilic Aromatic Substitution (SNAr)

8-Hydroxyquinoline reacts with 4-chloropiperidine under basic conditions:
$$ \text{8-HO-Quinoline} + \text{4-Cl-Piperidine} \xrightarrow{\text{NaH, DMF}} \text{4-(Quinolin-8-yloxy)piperidine} $$
Key considerations:

  • Base selection : NaH or K2CO3 facilitates deprotonation of the hydroxyl group.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Yield : 60–75% after recrystallization.

Palladium-Catalyzed C–O Coupling

Aryl halides (e.g., 8-bromoquinoline) undergo coupling with piperidin-4-ol using Pd catalysts:
$$ \text{8-Br-Quinoline} + \text{Piperidin-4-ol} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-(Quinolin-8-yloxy)piperidine} $$
Optimized conditions:

  • Ligand : Xantphos improves catalytic activity.
  • Temperature : 100–120°C in toluene.
  • Yield : 55–68%.

Fragment Coupling Strategies

The final step conjugates the diphenylethanone core with the 4-(quinolin-8-yloxy)piperidine via N-alkylation or Buchwald–Hartwig amination .

N-Alkylation of Piperidine

  • Activation of the ethanone : Convert the ketone to a bromoethanone using PBr3:
    $$ \text{Ph}2\text{C(O)CH}3 \xrightarrow{\text{PBr}3} \text{Ph}2\text{C(O)CH}_2\text{Br} $$
  • Alkylation : React with 4-(quinolin-8-yloxy)piperidine under basic conditions:
    $$ \text{Ph}2\text{C(O)CH}2\text{Br} + \text{Piperidine} \xrightarrow{\text{K}2\text{CO}3, \text{EtOH}} \text{Target Compound} $$
    Yield : 65–80% after recrystallization.

Buchwald–Hartwig Amination

A Pd-mediated coupling between a bromoethanone and piperidine:
$$ \text{Ph}2\text{C(O)CH}2\text{Br} + \text{Piperidine} \xrightarrow{\text{Pd}2\text{dba}3, \text{BINAP}} \text{Target Compound} $$
Advantages:

  • Mild conditions : 80–100°C in dioxane.
  • Functional group tolerance : Compatible with ethers and heterocycles.
    Yield : 70–85%.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted starting materials and byproducts. The purified compound exhibits a melting point of 120–122°C.

Chromatographic Methods

Silica gel chromatography (hexane/EtOAc, 4:1) resolves regioisomers and dimeric impurities.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.85 (dd, J = 4.2 Hz, 1H, quinoline-H), 7.72–7.68 (m, 2H, diphenyl-H), 7.45–7.35 (m, 10H, aromatic-H).
  • MS (ESI+) : m/z 477.2 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
SNAr + N-Alkylation 65–75 >98 Scalability (>100 g)
Pd-Catalyzed Coupling 70–85 >95 Avoids harsh alkylation conditions
Grignard + Buchwald 60–70 >97 High functional group compatibility

Industrial-Scale Considerations

For kilogram-scale production, the SNAr + N-Alkylation route is preferred due to:

  • Cost-effectiveness : Low catalyst loadings.
  • Solvent recovery : Ethanol and water are easily recycled.
  • Safety : Minimal use of pyrophoric reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce fully hydrogenated derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone typically involves several steps:

  • Synthesis of Quinoline Intermediate: This can be achieved through the Skraup synthesis, where aniline is condensed with glycerol in the presence of sulfuric acid and an oxidizing agent.
  • Synthesis of Piperidine Intermediate: The piperidine ring can be synthesized via hydrogenation of pyridine or cyclization of 1,5-diaminopentane.
  • Coupling Reaction: The quinoline intermediate is reacted with the piperidine intermediate using a suitable base like sodium hydride to yield the final product.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications:

  • Neurological Disorders: Research indicates that derivatives of this compound may serve as pharmacophores in drug development targeting conditions such as Alzheimer's disease and other cognitive impairments due to its ability to interact with specific receptors and enzymes involved in neurotransmission .
  • Anticancer Activity: Preliminary studies have shown that the quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription, making it a candidate for anticancer drug development .

Materials Science

In materials science, this compound is explored for its potential use in:

  • Organic Semiconductors: Its unique structure allows for the investigation into applications in organic light-emitting diodes (OLEDs) and photovoltaic devices due to favorable electronic properties .

Biological Research

The compound serves as a probe in biological studies:

  • Biomolecular Interactions: It is utilized to study interactions between quinoline derivatives and biological macromolecules, aiding in understanding their biological roles and mechanisms .

Case Studies

  • Anticancer Activity Study:
    • A study demonstrated that derivatives of this compound inhibited the growth of certain cancer cell lines by interfering with DNA synthesis .
  • Neuropharmacological Research:
    • Research involving animal models indicated that administration of this compound led to significant improvements in cognitive function, suggesting potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidine ring may enhance the compound’s binding affinity to its targets, leading to increased biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a piperidinyl-ethanone backbone with several analogs, but its substituents distinguish its properties:

  • 2,2-Diphenyl ethanone: Enhances steric bulk and lipophilicity compared to mono-substituted or aliphatic ketones.
Table 1: Structural Comparison of Selected Analogs
Compound Name Substituents on Piperidine Ethanone Substituents Key Features
Target Compound 4-(Quinolin-8-yloxy) 2,2-Diphenyl High lipophilicity, potential isomerization
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 4-(2,4-Difluorobenzoyl) 1-Acetyl Pharmacological intermediate; lower steric bulk
7-Chloro-8-methyl-2-(2-pyridinyl)-4-quinolinylmethanone 3,5-Dimethyl Methanone with quinolinyl-pyridinyl Antibacterial activity; rigid aromatic system
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone - 2-(3,5-Dinitrophenyl) Pronounced amide bond isomerization (ΔG‡ ≈ 67 kJ/mol)

Key Differences :

  • Yield and Conditions: Compounds like 1-(4-nitrophenyl)-2-(4-quinolinyl)-1-ethanone (from ) are synthesized via acylation of alkylated azines, achieving moderate yields under basic conditions. The target compound’s steric hindrance may reduce reaction efficiency compared to less bulky analogs.
  • Isomerization: Variable-temperature NMR studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone reveal rapid isomerization (k = 380 s⁻¹ at coalescence temperature) due to restricted rotation about the amide bond . The target compound’s quinolin-8-yloxy group may further influence isomerization kinetics by altering electronic effects.

Physicochemical Properties

Table 2: Property Comparison
Property Target Compound 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone 7-Chloro-8-methyl-2-(2-pyridinyl)-4-quinolinylmethanone
Molecular Weight ~425 g/mol* 267.27 g/mol 379.87 g/mol
Lipophilicity High (logP > 4) Moderate (logP ~2.5) High (logP ~3.8)
Solubility Low in water; soluble in DMSO Moderate in polar aprotic solvents Low in water; soluble in chloroform
Stability Potential isomerization Stable under inert conditions Stable due to rigid aromatic system

*Estimated based on structural formula.

Biological Activity

2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone is a synthetic compound characterized by its unique structure, which combines a quinoline moiety with a piperidine ring. This structural configuration is believed to contribute to its biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28H26N2O2C_{28}H_{26}N_{2}O_{2} with a molecular weight of 422.5 g/mol. The compound features a diphenyl ethanone core linked to a piperidine ring via a quinoline ether group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, potentially inhibiting replication and transcription processes.
  • Receptor Binding : The piperidine ring enhances binding affinity to specific receptors or enzymes, which may lead to increased pharmacological effects.

Medicinal Chemistry

Research indicates that compounds similar to this compound exhibit promising pharmacological properties:

  • Cardiac Activity : A study evaluated related compounds for their cardiac effects in isolated rat and guinea pig hearts. Notably, certain derivatives demonstrated significant inotropic effects, suggesting potential applications in treating heart conditions .
  • Anticancer Properties : Quinoline derivatives have been shown to possess anticancer activity against various cell lines. For instance, compounds were evaluated for their ability to inhibit proliferation in cancer cells, with some exhibiting IC50 values as low as 0.014 µg/mL against Plasmodium falciparum .
  • Neurological Disorders : The compound's structure suggests potential use in treating neurological disorders by acting as an acetylcholinesterase inhibitor, similar to other piperidine derivatives .

Case Studies and Research Findings

Several studies have explored the biological activity of quinoline and piperidine derivatives:

StudyCompound TestedBiological ActivityFindings
4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanolCardiac effectsGreater inotropic effects observed in rat hearts compared to guinea pig hearts.
Various quinoline derivativesAnticancer activitySignificant inhibition of cancer cell proliferation; some compounds showed higher efficacy than standard treatments.
Piperidine derivativesNeurological applicationsInhibition of acetylcholinesterase; potential for Alzheimer's treatment.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,2-Diphenyl-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the quinolin-8-yloxy-piperidine intermediate. Key steps include nucleophilic substitution to attach the quinoline moiety to the piperidine ring, followed by coupling with a diphenylacetyl chloride derivative. Reaction optimization requires inert conditions (e.g., nitrogen atmosphere) and precise control of temperature (60–100°C) and solvent polarity (e.g., dichloromethane or THF) to minimize side reactions .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with purity verified via HPLC (>95%) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the connectivity of the quinoline, piperidine, and diphenyl groups by matching chemical shifts to expected environments (e.g., piperidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly verifying the stereochemistry of the piperidine ring and quinoline orientation .

Q. What preliminary biological assays are used to evaluate its activity?

  • Screening : In vitro assays against enzyme targets (e.g., kinases) or receptor-binding studies (e.g., GPCRs) are conducted. IC50_{50} values are determined via fluorescence-based assays or radioligand displacement .
  • Cell Viability : MTT assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of quinoline-piperidine intermediates with diphenylacetyl derivatives?

  • Optimization Parameters :

  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)2_2) enhance coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .

Q. How do crystallographic data resolve contradictions in NMR-based structural assignments?

  • Case Study : Discrepancies in piperidine ring conformation (chair vs. boat) observed via NMR NOE effects can be clarified using X-ray data. For example, SHELXL refinement may reveal torsional angles <10°, confirming a chair conformation .
  • Data Integration : Combining NMR-derived coupling constants (JHHJ_{HH}) with crystallographic bond distances validates the spatial arrangement of bulky substituents (e.g., diphenyl groups) .

Q. What computational approaches predict the compound’s binding affinity to neurological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with dopamine receptors (e.g., D2_2R), highlighting hydrogen bonds between the quinoline oxygen and Lys214^{214} residues .
  • QSAR Modeling : Regression analysis of substituent effects (e.g., electron-withdrawing groups on quinoline) correlates with IC50_{50} trends in acetylcholinesterase inhibition .

Q. How do structural modifications influence its pharmacokinetic properties?

  • Modification Strategies :

  • Lipophilicity Adjustment : Adding hydrophilic groups (e.g., -OH) to the piperidine ring improves aqueous solubility, measured via shake-flask experiments (logPP reduction from 3.2 to 1.8) .
  • Metabolic Stability : Microsomal assays (e.g., human liver microsomes) identify vulnerable sites (e.g., ester hydrolysis), guiding fluorination of the diphenyl group to block oxidation .

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